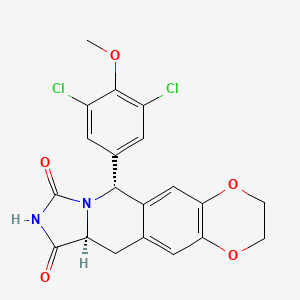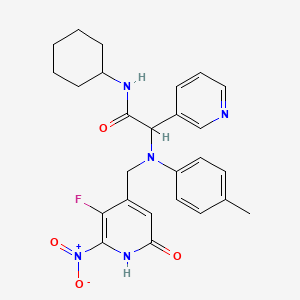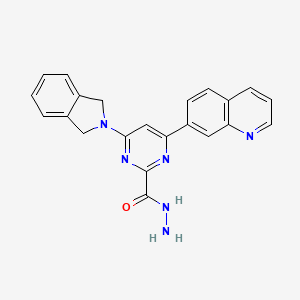
Utrophin modulator 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Utrophin modulator 1 is a small molecule compound designed to upregulate the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe X-linked recessive disorder characterized by progressive muscle degeneration and weakness due to mutations in the dystrophin gene .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of utrophin modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One of the known synthetic routes includes the preparation of 2-arylbenzoxazole derivatives, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Utrophin modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Utrophin modulator 1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chemical modifications on biological activity.
Biology: The compound is employed in research to understand the regulation of utrophin expression and its role in muscle function.
作用機序
Utrophin modulator 1 exerts its effects by targeting specific molecular pathways involved in the regulation of utrophin expression. The compound binds to the aryl hydrocarbon receptor, acting as an antagonist, which leads to the upregulation of utrophin transcription. This results in increased utrophin levels in muscle cells, providing structural support and stability to the muscle fibers .
類似化合物との比較
Ezutromid: Another utrophin modulator that acts via the same pathway but has different pharmacokinetic properties.
2-Pyrimidine Carbohydrazides: These compounds have been studied for their utrophin-modulating activity and have shown promising results in preclinical studies.
Uniqueness: Utrophin modulator 1 is unique due to its specific binding affinity to the aryl hydrocarbon receptor and its ability to upregulate utrophin expression effectively. Its distinct chemical structure and pharmacological profile make it a valuable compound in the treatment of Duchenne muscular dystrophy .
特性
分子式 |
C22H18N6O |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
4-(1,3-dihydroisoindol-2-yl)-6-quinolin-7-ylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29) |
InChIキー |
NADOKXPEOBZOFV-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


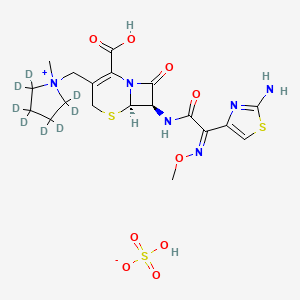
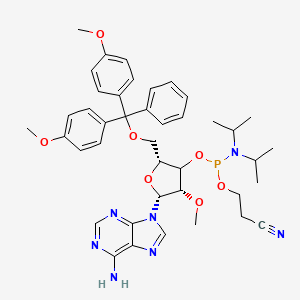
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
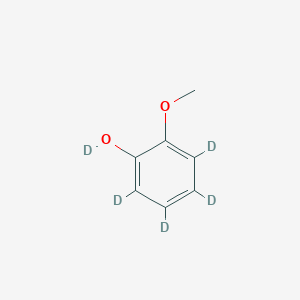
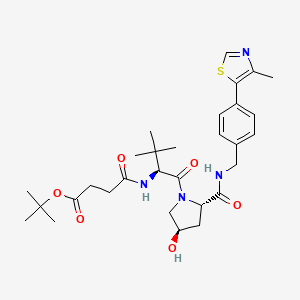
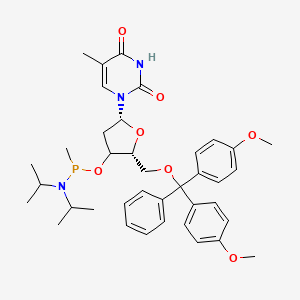
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
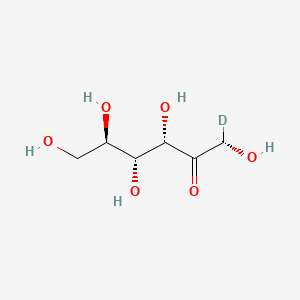
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
